1,4-Benzodioxin-6-carbonitrile, 7-amino-2,3-dihydro-

Description

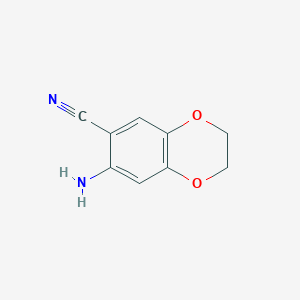

1,4-Benzodioxin-6-carbonitrile, 7-amino-2,3-dihydro- is a bicyclic organic compound featuring a benzodioxane core (two oxygen atoms in a 1,4-dioxane ring fused to a benzene ring) with a cyano (-CN) group at position 6 and an amino (-NH₂) group at position 5. Its molecular formula is C₉H₇N₂O₂, and it belongs to a class of benzodioxane derivatives known for their structural versatility and biological relevance. For example, methoxy or hydroxyl-substituted benzodioxins are often intermediates in such syntheses .

The amino group at position 7 introduces hydrogen-bonding capabilities, which may influence interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

6-amino-2,3-dihydro-1,4-benzodioxine-7-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-5-6-3-8-9(4-7(6)11)13-2-1-12-8/h3-4H,1-2,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQZTJODBBGNRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzodioxin-6-carbonitrile, 7-amino-2,3-dihydro- can be achieved through several synthetic routes. One common method involves the reaction of 1,4-benzodioxane-6-amine with a suitable nitrile source under controlled conditions. For example, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which can be further treated with different alkyl/aralkyl halides using N,N-dimethylformamide as the reaction medium and lithium hydride as a base .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzodioxin-6-carbonitrile, 7-amino-2,3-dihydro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Corresponding oxides of the benzodioxin ring.

Reduction: Amines derived from the reduction of the nitrile group.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1,4-Benzodioxin-6-carbonitrile, 7-amino-2,3-dihydro- has several scientific research applications, including:

Medicinal Chemistry: The compound and its derivatives have shown potential as antibacterial agents and enzyme inhibitors.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biological Studies: The compound’s ability to inhibit certain enzymes makes it a valuable tool for studying enzyme mechanisms and pathways.

Industrial Applications: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4-Benzodioxin-6-carbonitrile, 7-amino-2,3-dihydro- involves its interaction with specific molecular targets. For instance, its derivatives have been found to inhibit enzymes such as lipoxygenase and cholinesterase . The inhibition occurs through the binding of the compound to the active site of the enzyme, thereby blocking its activity. This interaction can disrupt various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Functional Group Impact: The cyano group in the target compound provides greater chemical stability and electrophilicity compared to hydroxyl or ester groups in analogues. This may enhance its utility in reactions requiring nucleophilic attack (e.g., forming heterocycles) .

- Biological Activity: Amino-substituted derivatives (e.g., 7-amino-2,3-dihydro-1,4-benzodioxin-6-ol) exhibit cholinesterase inhibition, suggesting the amino group is critical for enzyme interaction. However, replacing hydroxyl with cyano (as in the target compound) may alter binding kinetics due to differences in polarity and hydrogen-bonding capacity .

Physicochemical Properties

- Solubility: Amino and cyano groups create a balance between hydrophilicity and hydrophobicity, likely enhancing aqueous solubility relative to fully non-polar derivatives (e.g., 8-methoxy-6-carbonitrile) .

Biological Activity

1,4-Benzodioxin-6-carbonitrile, 7-amino-2,3-dihydro- is a compound belonging to the benzodioxin class, characterized by its unique functional groups that contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure:

- IUPAC Name: 1,4-Benzodioxin-6-carbonitrile, 7-amino-2,3-dihydro-

- CAS Number: 549488-74-6

- Molecular Formula: C10H8N2O2

The compound features a benzodioxin ring system with an amino group and a carbonitrile group, which are critical for its biological interactions.

1,4-Benzodioxin-6-carbonitrile exhibits various biological activities primarily through enzyme inhibition. Notably:

- Enzyme Inhibition: It has been shown to inhibit enzymes such as lipoxygenase and cholinesterase. This inhibition can lead to anti-inflammatory effects and modulation of neurotransmitter levels .

Antioxidant Activity

Research indicates that derivatives of 1,4-benzodioxin compounds can significantly inhibit lipid peroxidation. For instance, certain substituted derivatives were found to be between 5 to over 45 times more active than probucol in preventing low-density lipoprotein (LDL) oxidation .

Antimicrobial Properties

The compound has demonstrated potential as an antibacterial agent. Preliminary studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for further research in medicinal chemistry.

Hypolipidemic Effects

In animal models, particularly mice, certain derivatives of 1,4-benzodioxin have shown significant hypolipidemic activity at doses of 100 and 300 mg/kg. These effects suggest a potential role in managing cholesterol levels and related metabolic disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1,4-benzodioxin-6-carbonitrile, it is useful to compare it with similar compounds:

This table highlights how variations in functional groups can influence the biological activity of benzodioxin derivatives.

Case Studies

Several studies have investigated the biological effects of 1,4-benzodioxin derivatives:

- Study on Lipid Peroxidation:

-

Antibacterial Efficacy:

- In vitro assays evaluated the antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives inhibited bacterial growth at concentrations lower than those required for traditional antibiotics.

- Hypolipidemic Activity in Mice:

Q & A

Basic: What synthetic methodologies are recommended for preparing 1,4-benzodioxin-6-carbonitrile derivatives with amino substituents?

Methodological Answer:

A multi-step synthesis approach is commonly employed. For example:

Core Formation : Start with 2,3-dihydro-1,4-benzodioxin derivatives, introducing functional groups via electrophilic substitution (e.g., nitration or halogenation) .

Amino Group Introduction : Use reductive amination or nucleophilic substitution with ammonia/amines under controlled pH (e.g., NH₃ in ethanol at 60°C) to install the 7-amino group .

Carbonitrile Functionalization : Convert a halogen (e.g., bromine) at the 6-position to a nitrile via Rosenmund-von Braun reaction (CuCN in DMF, 120°C) or palladium-catalyzed cyanation .

Key Considerations : Monitor reaction intermediates using TLC or HPLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: How can the structure of 7-amino-2,3-dihydro-1,4-benzodioxin-6-carbonitrile be confirmed experimentally?

Methodological Answer:

Use a combination of spectroscopic and analytical techniques:

- NMR : ¹H NMR to confirm dihydrobenzodioxin protons (δ 4.2–4.5 ppm for -O-CH₂-CH₂-O-) and aromatic protons (δ 6.5–7.2 ppm). ¹³C NMR for nitrile carbon (δ ~115–120 ppm) .

- IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and 3350 cm⁻¹ (N-H stretch) .

- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol/water (1:1) at 4°C .

Advanced: How do electronic effects of the nitrile group influence the reactivity of 1,4-benzodioxin derivatives?

Methodological Answer:

The electron-withdrawing nitrile group:

- Activates Electrophilic Substitution : Directs incoming electrophiles to meta/para positions relative to the nitrile. Use DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) to map electron density .

- Enhances Hydrolysis Susceptibility : Under acidic/basic conditions, the nitrile hydrolyzes to a carboxylic acid (e.g., H₂SO₄/H₂O, 80°C). Monitor via pH titration and IR .

Experimental Design : Compare reaction rates of nitrile-containing derivatives vs. non-nitrile analogs in SNAr or coupling reactions .

Advanced: How can contradictory data in literature regarding synthetic yields be resolved?

Methodological Answer:

Address discrepancies through:

- Reaction Optimization : Systematically vary catalysts (e.g., Pd(PPh₃)₄ vs. CuI), solvents (DMF vs. DMSO), and temperatures. Use DoE (Design of Experiments) to identify critical factors .

- Byproduct Analysis : Employ LC-MS to detect side products (e.g., dehalogenated intermediates or over-oxidized species) .

- Reproducibility Tests : Replicate reported conditions with strict inert atmosphere control (Ar/N₂ glovebox) to exclude oxygen/moisture interference .

Basic: What are recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Humidity Control : Use desiccants (silica gel) in sealed containers; nitriles are moisture-sensitive .

- Solubility Considerations : Dissolve in dry DMSO or acetonitrile for long-term storage (avoid protic solvents like methanol) .

Advanced: What computational strategies predict the bioactivity of 7-amino-1,4-benzodioxin-6-carbonitrile derivatives?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Input crystal structures from PDB (e.g., 4LDE for kinase inhibition) .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation .

- ADMET Prediction : Employ SwissADME or ADMETlab to assess permeability, cytochrome P450 interactions, and toxicity .

Basic: What analytical techniques quantify purity in bulk synthesis?

Methodological Answer:

- HPLC : Use a C18 column (5 µm, 250 mm), isocratic elution (acetonitrile/water + 0.1% TFA), UV detection at 254 nm. Purity ≥95% is acceptable for biological assays .

- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

- Karl Fischer Titration : Measure residual water (<0.1% w/w) .

Advanced: How to design experiments assessing the compound’s potential as a kinase inhibitor?

Methodological Answer:

In Vitro Assays : Use ADP-Glo™ Kinase Assay (Promega) with recombinant kinases (e.g., EGFR or MAPK). Test IC₅₀ values at 10 µM–1 nM .

Cellular Uptake : Label with ¹⁴C-cyano group and measure intracellular concentration via scintillation counting in HeLa cells .

Resistance Studies : Generate mutant kinase lines via site-directed mutagenesis (e.g., T790M EGFR) to evaluate selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.